Cas no 927384-44-9 (2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine)

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine structure
927384-44-9 structure
Product Name:2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
CAS-Nr.:927384-44-9
MF:C16H12BBrN2
MW:322.994882583618
MDL:MFCD16038141
CID:1068868
PubChem ID:125307608
Update Time:2025-05-19

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho-[1,8-de][1,3,2]diazaborinine
    • p-Bromophenylboronic Acid 1,8-Diaminonaphthalene, Protected
    • AMTB456
    • B3655
    • 4-Bromo-1-(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborinyl)benzene
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaborine (ACI)
    • AKOS015835642
    • T71468
    • 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene
    • 927384-44-9
    • 3-(4-BROMOPHENYL)-2,4-DIAZA-3-BORATRICYCLO[7.3.1.0?,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE
    • 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.0^{5,13]trideca-1(12),5,7,9(13),10-pentaene
    • AC-27916
    • MFCD16038141
    • SCHEMBL16016656
    • AS-2533
    • CS-0186413
    • 3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
    • DTXSID00693714
    • C16H12BBrN2
    • 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
    • MDL: MFCD16038141
    • Inchi: 1S/C16H12BBrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H
    • InChI-Schlüssel: NKGYQJVDGSWXFR-UHFFFAOYSA-N
    • Lächelt: BrC1C=CC(B2NC3=C4C(=CC=C3)C=CC=C4N2)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 322.02800
  • Monoisotopenmasse: 322.02769g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 325
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 24.1Ų

Experimentelle Eigenschaften

  • PSA: 24.06000
  • LogP: 4.11110

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Sicherheitsinformationen

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152578-1G
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
927384-44-9 98%
1g
¥379.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152578-200mg
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
927384-44-9 >98.0%(GC)(N)
200mg
¥199.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B152578-5G
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
927384-44-9 98%
5g
¥1040.90 2023-09-04
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3655-1G
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
927384-44-9 >98.0%(GC)(N)
1g
¥350.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B3655-5G
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine
927384-44-9 >98.0%(GC)(N)
5g
¥990.00 2024-04-15
Apollo Scientific
OR303525-500mg
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
927384-44-9
500mg
£75.00 2023-09-02
Apollo Scientific
OR303525-1g
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
927384-44-9
1g
£68.00 2025-02-19
Apollo Scientific
OR303525-5g
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
927384-44-9
5g
£220.00 2025-02-19
AK Scientific
AMTB456-250mg
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
927384-44-9 98%
250mg
$23 2025-02-18
AK Scientific
AMTB456-1g
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
927384-44-9 98%
1g
$59 2025-02-18

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, reflux
Referenz
Synthesis of an organic-soluble π-conjugated [3]rotaxane via rotation of glucopyranose units in permethylated β-cyclodextrin
Terao, Jun; Konoshima, Yohei; Matono, Akitoshi; Masai, Hiroshi; Fujihara, Tetsuaki; et al, Beilstein Journal of Organic Chemistry, 2014, 10, 2800-2808

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  2 h, reflux
Referenz
Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki-Miyaura Coupling
Noguchi, Hiroyoshi; Hojo, Kosho; Suginome, Michinori, Journal of the American Chemical Society, 2007, 129(4), 758-759

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Toluene ;  2 h, 120 °C
Referenz
The Origin of Catalytic Benzylic C-H Oxidation over a Redox-Active Metal-Organic Framework
Kimberley, Louis; Sheveleva, Alena M. ; Li, Jiangnan; Carter, Joseph H.; Kang, Xinchen; et al, Angewandte Chemie, 2021, 60(28), 15243-15247

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Transition metal-free B(dan)-installing reaction (dan: naphthalene-1,8-diaminato): H-B(dan) as a B(dan) electrophile
Li, Jialun; Seki, Michinari; Kamio, Shintaro; Yoshida, Hiroto, Chemical Communications (Cambridge, 2020, 56(47), 6388-6391

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Toluene
Referenz
Assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands
Argent, Stephen P.; Tarassova, Irina; Greenaway, Alex; Nowell, Harriot; Barnett, Sarah A.; et al, Polyhedron, 2016, 120, 18-29

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, reflux
Referenz
A pH-Stable TbIII-Based Metal-Organic Framework as a Turn-On and Blue-Shift Fluorescence Sensor toward Benzaldehyde and Salicylaldehyde in Aqueous Solution
Wang, Ke; Zheng, Teng-Fei ; Chen, Jing-Lin ; Wen, He-Rui ; Liu, Sui-Jun ; et al, Inorganic Chemistry, 2022, 61(40), 16177-16184

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Solvents: Water ;  2 h, 60 °C
Referenz
Catalyst-free and eco-friendly synthesis of masked haloarylboronic acids R (alkyl or aryl)-B(dan) on water
Liao, Siwei; Hu, Xueyuan; Li, Yanwu; Wang, Xuetong; Li, Dan; et al, Tetrahedron, 2021, 90,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene ;  rt → 130 °C; 3 h, 130 °C
Referenz
Method of preparation of oligomer compound by cross-coupling reaction
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  tert-Butyl nitrite Catalysts: Benzoyl peroxide ,  Tetrabutylammonium chloride Solvents: Acetonitrile ;  8 h, 80 °C
Referenz
Preparation method of 2-aryl-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine from Bpin-Bdan, dibenzoyl peroxide and aromatic amine
, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3 h, reflux
Referenz
Preparation of thiadiazole-containing rigid polydentate tetracarboxylic acid organic ligand for metal organic framework
, China, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Solvents: Toluene ;  12 h, 120 °C
Referenz
Programmable Fabrication of Monodisperse Graphene Nanoribbons via Deterministic Iterative Synthesis
Yin, Jiangliang; Jacobse, Peter H.; Pyle, Daniel; Wang, Ziyi ; Crommie, Michael F. ; et al, Journal of the American Chemical Society, 2022, 144(35), 16012-16019

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Raw materials

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Preparation Products

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:927384-44-9)2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
Bestellnummer:A920384
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:13
Preis ($):229.0
Email:sales@amadischem.com

2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:927384-44-9)2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho1,8-de1,3,2diazaborine
A920384
Reinheit:99%
Menge:5g
Preis ($):229.0
Email